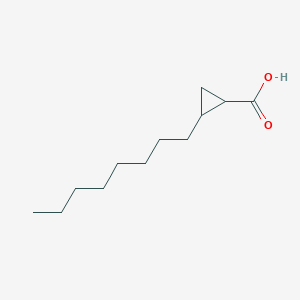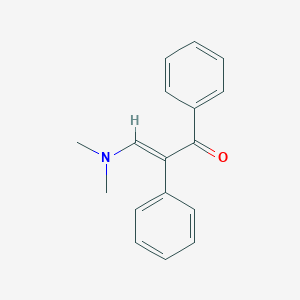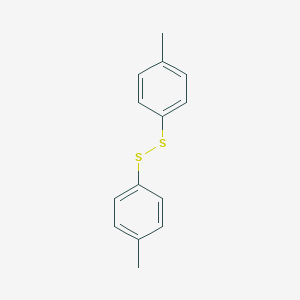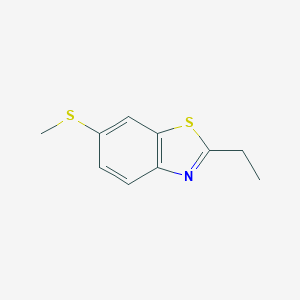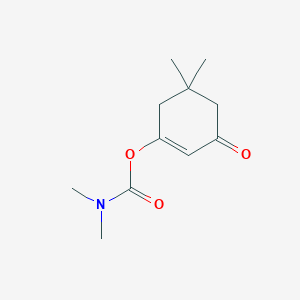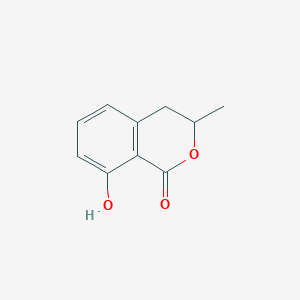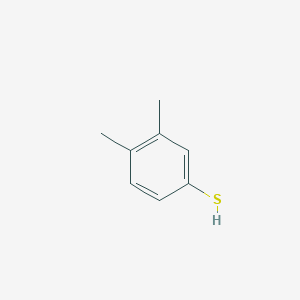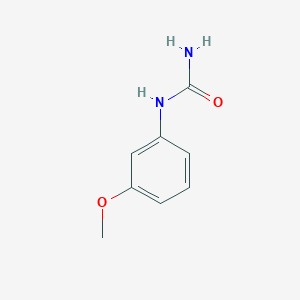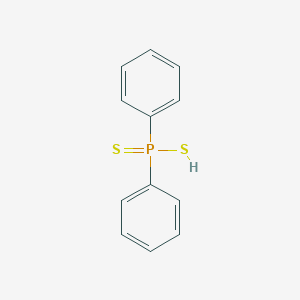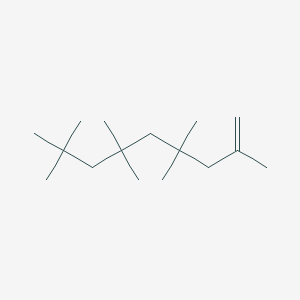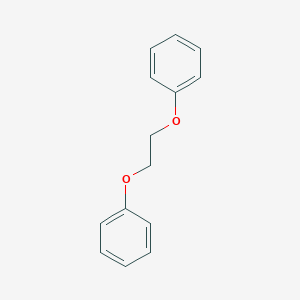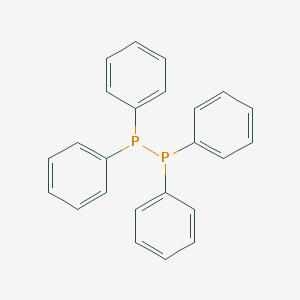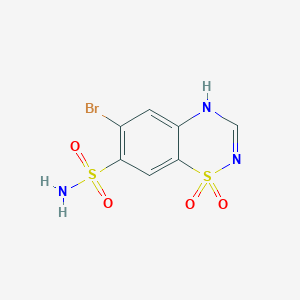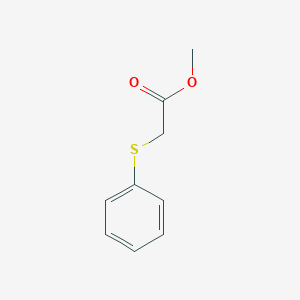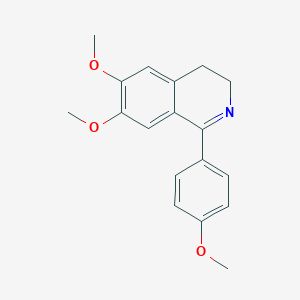
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline (DMIQ) is a chemical compound that belongs to the isoquinoline family. It is a synthetic alkaloid that has been studied for its potential applications in medicinal chemistry. DMIQ has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Scientific Research Applications
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has also been found to exhibit antiviral activity against the influenza virus and herpes simplex virus. In addition, 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism Of Action
The mechanism of action of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline is not fully understood. However, it has been proposed that 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. The antiviral activity of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline is thought to be due to its ability to inhibit viral replication by targeting the viral polymerase. The anti-inflammatory effects of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline are believed to be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. In addition, 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Advantages And Limitations For Lab Experiments
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. It has also been found to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline also has limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments that specifically target its activity. In addition, 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. One direction is to further investigate its mechanism of action, particularly with regards to its antitumor activity. This could lead to the development of more effective cancer treatments that target specific pathways involved in cancer cell growth and proliferation. Another direction is to explore the potential of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline as a treatment for viral infections, particularly in light of the current COVID-19 pandemic. Finally, future studies could focus on the development of new synthetic analogues of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline that exhibit improved biological activity and reduced toxicity.
Synthesis Methods
The synthesis of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic acid and sodium acetate. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction. The final product is obtained in good yield and purity, making it suitable for further studies.
properties
CAS RN |
15462-83-6 |
|---|---|
Product Name |
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline |
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H19NO3/c1-20-14-6-4-12(5-7-14)18-15-11-17(22-3)16(21-2)10-13(15)8-9-19-18/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
UQYSBDOHIQHGKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NCCC3=CC(=C(C=C32)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCCC3=CC(=C(C=C32)OC)OC |
synonyms |
6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDROISOQUINOLINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



